molecular formula C4H7NaO2S B13213508 sodium (2E)-but-2-ene-1-sulfinate

sodium (2E)-but-2-ene-1-sulfinate

Cat. No.: B13213508
M. Wt: 142.15 g/mol
InChI Key: OQWGUEQFAPBGMW-SQQVDAMQSA-M
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Description

Sodium (2E)-but-2-ene-1-sulfinate is an organosulfur compound with the molecular formula C4H7NaO2S. It is a sodium salt of but-2-ene-1-sulfinic acid and is characterized by the presence of a sulfinic acid group attached to a butene backbone. This compound is of significant interest in organic synthesis due to its versatility as a building block for various organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium (2E)-but-2-ene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of but-2-ene-1-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or filtration to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Sodium (2E)-but-2-ene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols and sulfides.

    Substitution: Various organosulfur compounds, including sulfonamides and sulfones.

Scientific Research Applications

Sodium (2E)-but-2-ene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a sulfonylating agent in the synthesis of sulfonamides, sulfones, and other sulfur-containing compounds.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of sodium (2E)-but-2-ene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new organosulfur compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

    Sodium methanesulfinate: A simpler sulfinate salt with a single carbon atom in the alkyl group.

    Sodium ethanesulfinate: Similar to sodium methanesulfinate but with an ethyl group.

    Sodium benzenesulfinate: Contains a benzene ring, making it more aromatic and less reactive in certain conditions.

Uniqueness: Sodium (2E)-but-2-ene-1-sulfinate is unique due to its butene backbone, which provides additional reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H7NaO2S

Molecular Weight

142.15 g/mol

IUPAC Name

sodium;(E)-but-2-ene-1-sulfinate

InChI

InChI=1S/C4H8O2S.Na/c1-2-3-4-7(5)6;/h2-3H,4H2,1H3,(H,5,6);/q;+1/p-1/b3-2+;

InChI Key

OQWGUEQFAPBGMW-SQQVDAMQSA-M

Isomeric SMILES

C/C=C/CS(=O)[O-].[Na+]

Canonical SMILES

CC=CCS(=O)[O-].[Na+]

Origin of Product

United States

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